![molecular formula C7H5F2NO2 B1391495 Methyl 3,5-difluoropyridine-2-carboxylate CAS No. 955885-64-0](/img/structure/B1391495.png)
Methyl 3,5-difluoropyridine-2-carboxylate
Overview
Description
“Methyl 3,5-difluoropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H5F2NO2 . It is also known by its IUPAC name, methyl 3,5-difluoropyridine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-difluoropyridine-2-carboxylate” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached at the 3rd and 5th positions. Additionally, a carboxylate group is attached at the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis
“Methyl 3,5-difluoropyridine-2-carboxylate” has a molecular weight of 173.12 . It has a predicted boiling point of 211.4±40.0 °C and a predicted density of 1.342±0.06 g/cm3 . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis of Related Compounds
- Synthesis of Dopamine and Serotonin Receptors Antagonists : Methyl 3,5-difluoropyridine-2-carboxylate is used in synthesizing carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This process involves various regioselective reactions and transformations, yielding the desired products with high specificity and efficiency (Hirokawa, Horikawa, & Kato, 2000).
Functionalization Techniques
- Regioexhaustive Substitution : Methyl 3,5-difluoropyridine-2-carboxylate is a subject in regioexhaustive substitution studies. By employing protective groups like chlorine or trimethylsilyl, various fluorinated pyridinecarboxylic acids are derived from this compound, demonstrating its versatility in functionalization techniques (Bobbio & Schlosser, 2005).
Annulation Reactions
- Phosphine-Catalyzed Annulation : In the presence of organic phosphine catalysts, ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines, involving methyl 3,5-difluoropyridine-2-carboxylate, to form tetrahydropyridine derivatives. This showcases its role in [4 + 2] annulation reactions yielding compounds with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Enantioselective Reactions
- Enantioselectivity in Kinetic Resolution : This compound is also involved in studies focusing on the effect of acyl chain length and branching on enantioselectivity. Specific esters derived from methyl 3,5-difluoropyridine-2-carboxylate are hydrolyzed using Candida rugosa lipase, revealing insights into stereochemical aspects of the reactions (Sobolev et al., 2002).
Antibacterial Studies
- Development of Antibacterial Agents : Certain derivatives of methyl 3,5-difluoropyridine-2-carboxylate exhibit significant antibacterial activities. The structure-activity relationships of these derivatives provide valuable insights for the development of new therapeutic agents (Bouzard et al., 1992).
Antitumor Activity
- Antitumor Potential : Novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, structurally related to methyl 3,5-difluoropyridine-2-carboxylate, show promising antitumoral potential against triple-negative breast cancer cells. These findings underscore its potential in developing novel antitumor therapeutics (Silva et al., 2021).
Safety and Hazards
“Methyl 3,5-difluoropyridine-2-carboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Methyl 3,5-difluoropyridine-2-carboxylate is a fluorinated pyridine compound Fluorinated pyridines, in general, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties .
properties
IUPAC Name |
methyl 3,5-difluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHSWYHTRMPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673212 | |
Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluoropyridine-2-carboxylate | |
CAS RN |
955885-64-0 | |
Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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